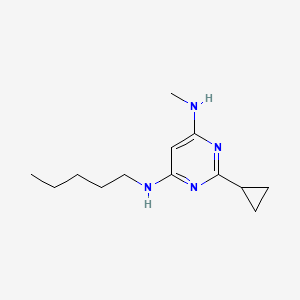

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine

Description

2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine (CAS: 1518861-22-7) is a pyrimidine-diamine derivative characterized by a cyclopropyl group at the C2 position, a methyl group at N4, and a pentyl chain at N6. Its structure combines steric bulk (cyclopropyl) with hydrophobic alkyl chains (pentyl), which may influence solubility, binding interactions, and pharmacokinetic properties .

Properties

IUPAC Name |

2-cyclopropyl-6-N-methyl-4-N-pentylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-3-4-5-8-15-12-9-11(14-2)16-13(17-12)10-6-7-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRRABRJQQBDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC(=NC(=C1)NC)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine is the cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family. They play crucial roles in the regulation of cell cycle and transcription.

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their activities. The compound’s interaction with CDKs results in changes in the cell cycle and transcription regulation.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by CDKs. These include pathways involved in cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20). The downstream effects of these pathways are crucial for cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDKs by this compound can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDKs, leading to the inhibition of their kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, resulting in cell cycle arrest. Furthermore, this compound has been shown to induce changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis. These findings suggest that this compound can be used for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the kidneys. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is transported across cell membranes by specific transporters and can bind to plasma proteins, affecting its distribution and accumulation in tissues. The localization of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the nucleus, where it interacts with CDKs and other nuclear proteins. The targeting of this compound to specific subcellular compartments can be mediated by targeting signals or post-translational modifications. These interactions can influence the compound’s ability to modulate cell cycle progression and induce apoptosis.

Biological Activity

2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine is a synthetic compound with significant biological activity, particularly in the realm of pharmacology. Its molecular formula is C13H22N4, and it has a molecular weight of 234.34 g/mol. This compound has garnered attention for its potential therapeutic applications, primarily due to its interaction with cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle.

The primary mechanism of action for this compound involves the inhibition of CDKs . By binding to these kinases, the compound disrupts their activity, leading to alterations in cell cycle progression and transcription regulation. This inhibition can result in cell cycle arrest and changes in cellular metabolism and gene expression, making it a candidate for cancer therapy and other proliferative diseases.

The compound exhibits notable biochemical properties:

- Target Interaction : Primarily interacts with CDKs.

- Stability : Remains stable under standard laboratory conditions but may degrade under extreme temperatures or acidic pH levels.

- Cellular Localization : Localizes to the nucleus where it exerts its effects on CDKs and associated proteins.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has significant bioavailability due to its potent inhibitory effects on CDKs. The compound's distribution within tissues is influenced by transporters and binding proteins that facilitate its cellular uptake.

Dosage Effects

Research has shown that the effects of this compound vary significantly with dosage:

- Low Doses : Effective in inhibiting CDK activity and inducing cell cycle arrest without substantial toxicity.

- High Doses : May lead to increased toxicity and adverse effects.

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

- Cancer Research : In vitro studies demonstrated that this compound could effectively inhibit tumor cell proliferation by targeting CDK pathways. For instance, a study reported a significant reduction in cell viability in cancer cell lines treated with the compound compared to control groups.

- Fibrosis Treatment : Investigations into the role of LPA (lysophosphatidic acid) pathways indicated that antagonists similar to this compound could be beneficial in treating fibrotic diseases such as pulmonary fibrosis and liver fibrosis. The inhibition of CDK activity may contribute to the modulation of fibrotic responses .

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | C13H22N4 |

| Molecular Weight | 234.34 g/mol |

| Primary Target | Cyclin-dependent kinases (CDKs) |

| Mechanism | Inhibition of CDK activity leading to cell cycle arrest |

| Stability | Stable under normal conditions; degrades under extreme conditions |

| Dosage Effects | Low doses inhibit CDK activity; high doses may cause toxicity |

| Therapeutic Applications | Cancer therapy, fibrosis treatment |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrimidine-Diamine Derivatives

The compound’s activity and properties are highly dependent on substituent modifications. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formulas from and .

Key Observations :

In contrast, the butyl-dimethyl analogue (1528440-51-8) may exhibit intermediate solubility due to branching at N4 .

Electron-Donating vs. Withdrawing Groups :

- The cyclopropyl group in the target compound introduces ring strain and electron-rich character, differing from the nitro group in 5-nitro-N,N′-diphenylpyrimidine-4,6-diamine (54706-01-3), which is strongly electron-withdrawing. This contrast may affect redox activity or binding to enzymatic targets .

Biological Activity: Quinolinyl pyrimidines (e.g., compound 15 in ) with piperazine substituents demonstrate activity against Type II NADH dehydrogenase, suggesting that N6 modifications (e.g., pentyl vs. piperazine) could alter target specificity . The pyridazine-based RS-0406 () inhibits α-synuclein aggregation via phenolic H-bonding, whereas the target compound’s alkyl groups may rely on hydrophobic interactions for similar effects .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine typically involves constructing the pyrimidine ring with appropriate substituents or functional groups, followed by selective amination at the 4- and 6-positions. The cyclopropyl group is introduced at the 2-position either via substitution or ring formation strategies.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 2-chloro-5-methylpyrimidine is a common precursor for pyrimidine derivatives and can be converted into diamino derivatives by nucleophilic substitution with ammonia or amines.

- The cyclopropyl substituent at position 2 can be introduced via substitution of a suitable leaving group (e.g., chlorine) with cyclopropylamine or via cross-coupling reactions using cyclopropylboronic acid derivatives.

Stepwise Synthesis Approach

Representative Synthetic Route

- Starting from 2-chloro-5-methylpyrimidine , nucleophilic substitution with methylamine introduces the N4-methylamino group.

- Subsequent substitution at the 6-position with pentylamine yields the N6-pentylamino derivative.

- Finally, the 2-chlorine is replaced by a cyclopropyl group via palladium-catalyzed Suzuki coupling with cyclopropylboronic acid pinacol ester under inert atmosphere to afford the target compound.

Reaction Conditions and Optimization

Research Findings and Yield Data

- Nucleophilic substitution of 2-chloro-5-methylpyrimidine with ammonia or amines under sealed tube conditions yields diamino derivatives with yields up to 92%.

- Suzuki coupling to introduce the cyclopropyl group typically achieves moderate to high yields (70-80%) when optimized with appropriate catalysts and inert atmosphere.

- Purification is commonly performed by silica gel chromatography using ethyl acetate/heptane gradients to isolate the pure compound.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.